4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Overview
Description
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-TMBBN, is a novel organoboron compound which has recently been studied for its potential applications in scientific research. It has a unique structure that combines a boron atom with a nitrogen-containing ring, and is a promising candidate for further investigation due to its interesting chemical and biochemical properties.
Scientific Research Applications
Chemical Synthesis and Stability
- Superior Reagent in Chemical Synthesis : 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a related compound, is noted for its stability and reactivity, offering improved selectivity for Heck versus Suzuki coupling with both aryl iodides and bromides. It's also simpler to prepare and store compared to vinylboronate pinacol ester (Lightfoot et al., 2003).
Reactions with Other Chemicals
- Reaction with Dinitriles : When reacted with bis(2-cyanoethyl) ether and bis[2-(2-cyanoethoxy)ethyl] ether, 2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane produces bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives, which are easily hydrolyzed in aqueous alkali to yield 4-amino-4-methyl-2-pentanol (Kuznetsov, Brusilovskii, & Mazepa, 2010).
Application in Polyene Synthesis
- Stereoselective Synthesis of Polyenes : The compound has been used in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes, demonstrating its utility as a two-carbon vinyl-dianion building block in polyene synthesis (Lightfoot, Twiddle, & Whiting, 2005).
Stability and Reactivity Studies
- Qualitative Hydrolysis Studies : A study on 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane revealed its relative reactivity and stability, providing insights into its potential applications in synthesis (Woods & Strong, 1967).
Borylation Reactions
- Borylation of Aryl Halides : The compound has been effectively used in the borylation of electron-rich, reactive iodides, bromides, and triflates to produce stable, easily purified boronic esters, leveraging its stability and cost-effectiveness (PraveenGanesh et al., 2010).
Conformational Analysis
- Conformational Isomerization Study : A study of the conformational isomerization of 4,4,6-trimethyl- and 4,4,6,6-tetramethyl-1,3,2-dioxaborinanes provides insights into the structural dynamics of such compounds, useful in understanding their chemical behavior (Kuznetsov, 2011).
Liquid Crystalline Behavior
- Study on Luminescent Benzonitriles : Research on a series of luminescent benzonitriles with bent-core structures, including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, has been conducted to explore their liquid crystalline behavior and photophysical properties, which can be valuable in the development of new materials (Ahipa et al., 2014).
properties
IUPAC Name |
4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-10-8-13(2,3)17-14(16-10)12-6-4-11(9-15)5-7-12/h4-7,10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBAAYVYBDCJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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